Abt-510

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

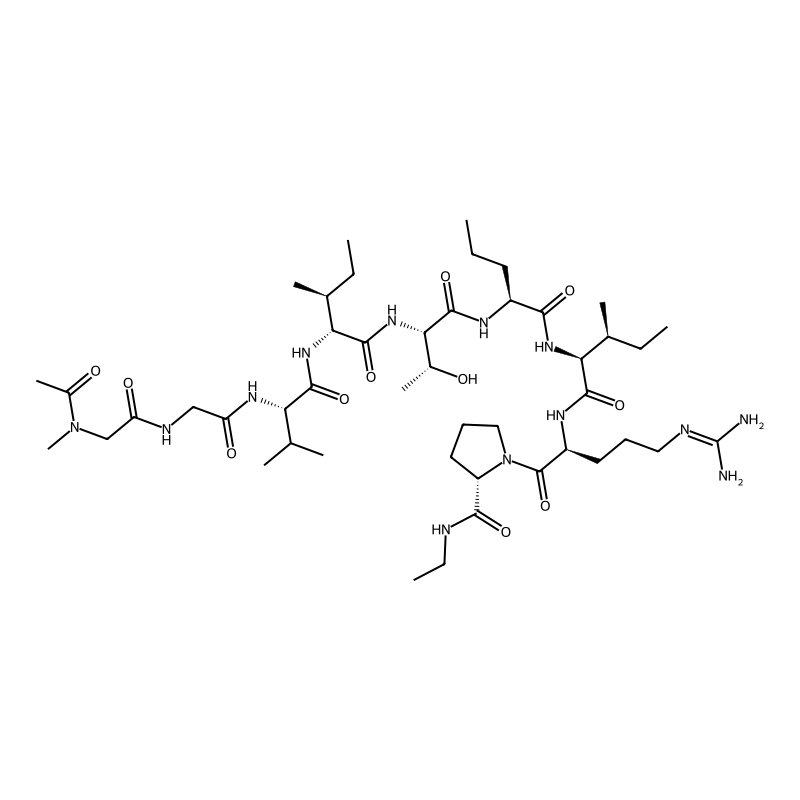

ABT-510 is a synthetic peptide mimetic of thrombospondin-1, a naturally occurring protein that plays a crucial role in inhibiting angiogenesis—the formation of new blood vessels. Developed by Abbott Laboratories, ABT-510 has been investigated primarily for its potential in treating various cancers, including solid tumors, lymphoma, and melanoma. The compound is classified as a small molecule and falls under the category of peptidomimetics, specifically peptoid-peptide hybrids, which have alternating amino acid and n-substituted amino acid backbones. Its chemical formula is C₄₆H₈₃N₁₃O₁₁, with an average molecular weight of approximately 994.23 g/mol .

The primary application of ABT-510 lies in oncology, where it is explored as a treatment for various cancers due to its anti-angiogenic properties. Its ability to inhibit blood vessel formation makes it a potential therapeutic agent for conditions characterized by excessive angiogenesis, such as solid tumors and lymphomas. Though clinical studies have not yet confirmed its effectiveness conclusively, ongoing research may explore combination therapies or higher dosing regimens .

Interaction studies for ABT-510 focus on its effects on growth factor signaling pathways relevant to angiogenesis. The compound has been shown to interact with several key proteins involved in vascular development and tumor progression. For instance, it modulates the activity of fibroblast growth factor receptors and integrins, which are essential for cell adhesion and migration during angiogenesis . Further studies are needed to elucidate the full spectrum of its interactions and potential side effects.

ABT-510 shares similarities with several other compounds known for their anti-angiogenic properties. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Thalidomide | Inhibits angiogenesis through multiple pathways | Also used for multiple myeloma treatment |

| Bevacizumab | Monoclonal antibody targeting VEGF | Specifically targets vascular endothelial growth factor |

| Sorafenib | Multi-kinase inhibitor affecting angiogenesis | Also targets tumor cell proliferation |

| Sunitinib | Inhibits multiple receptor tyrosine kinases | Broad-spectrum activity against various cancers |

ABT-510's uniqueness lies in its specific mimicry of thrombospondin-1's structure and function, offering a distinct mechanism compared to these other agents. While some compounds target specific pathways or receptors, ABT-510 operates through a broader modulation of multiple pro-angiogenic factors .

ABT-510 represents a sophisticated synthetic peptide mimetic designed to replicate the anti-angiogenic properties of thrombospondin-1 (TSP-1), a naturally occurring protein that serves as an endogenous inhibitor of blood vessel formation [1] [2]. This nonapeptide compound functions through multiple interconnected pathways that collectively suppress tumor-associated angiogenesis by targeting both pro-angiogenic growth factors and their downstream signaling cascades [2] [3].

The compound's mechanism of action centers on its ability to mimic specific domains of thrombospondin-1 while exhibiting enhanced stability and bioavailability compared to the native protein [1] [2]. ABT-510 demonstrates a 1,000-fold increase in anti-angiogenic activity compared to natural TSP-1-derived peptides, achieving significant biological effects at nanomolar concentrations [3]. This enhanced potency results from strategic modifications to the original peptide sequence, including the substitution of L-isoleucine-3 with D-allo-L-isoleucine and replacement of internal arginine with norvaline in the GVITRIR sequence [3].

Thrombospondin-1 (TSP-1) Mimicry and Receptor Interactions

ABT-510 functions as a potent mimetic of the second type 1 repeat domain of thrombospondin-1, specifically targeting the GVITRIR sequence that mediates critical anti-angiogenic interactions [4] [5]. The peptide's structure incorporates the sequence acetyl-sarcosine-glycine-valine-D-alloisoleucine-threonine-norvaline-isoleucine-arginine-proline ethylamide, which enables it to bind with high affinity to multiple cellular receptors involved in angiogenic regulation [1] [2].

The primary receptor interaction occurs through binding to CD36, a transmembrane glycoprotein expressed on microvascular endothelial cells [6] [7]. ABT-510 demonstrates a binding affinity of 230 nanomolar to the CD36 receptor, specifically targeting amino acids 93-120 within the TSP-1 binding domain [6] [8]. This interaction triggers a cascade of intracellular signaling events that ultimately result in endothelial cell apoptosis and inhibition of angiogenic responses [6] [7].

Research has demonstrated that CD36-mediated signaling by ABT-510 leads to recruitment of Src homology 2 domain-containing protein tyrosine phosphatase (SHP)-1 to the vascular endothelial growth factor receptor 2 (VEGFR2) signaling complex [8]. This recruitment results in dephosphorylation of VEGFR2 and subsequent attenuation of vascular endothelial growth factor signaling pathways [8]. The specificity of this interaction has been confirmed through studies using CD36 fusion proteins, which demonstrated that only fusion proteins containing the TSP-1 binding domain could block ABT-510's inhibitory activity [7].

Additionally, ABT-510 modulates signaling through CD47, another thrombospondin-1 receptor that plays a crucial role in nitric oxide signaling regulation [9] [6]. While ABT-510 exhibits lower potency for CD47-mediated effects compared to CD36 interactions, this pathway contributes to the compound's ability to induce vasoconstriction and reduce vascular perfusion in tumor tissues [9]. The dual receptor engagement strategy enhances the overall anti-angiogenic efficacy by targeting multiple complementary pathways simultaneously [10] [6].

Antagonism of Pro-Angiogenic Growth Factors (VEGF, bFGF, HGF, IL-8)

ABT-510 exerts its anti-angiogenic effects through direct antagonism of multiple pro-angiogenic growth factors that are essential for tumor neovascularization [1] [2] [11]. The compound's ability to simultaneously target vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and interleukin-8 (IL-8) represents a comprehensive approach to angiogenesis inhibition that addresses the redundancy inherent in tumor angiogenic signaling [2] [3].

Vascular endothelial growth factor antagonism by ABT-510 occurs through multiple mechanisms, including direct growth factor sequestration and interference with VEGF receptor signaling [3] [8]. Studies have demonstrated that ABT-510 treatment leads to significant reductions in VEGF expression in tumor tissues, with corresponding decreases in VEGFR-2 expression [3]. The compound's interaction with CD36 facilitates recruitment of SHP-1 phosphatase to VEGFR2 complexes, resulting in receptor dephosphorylation and impaired downstream signaling [8]. This mechanism effectively blocks VEGF-induced endothelial cell migration, proliferation, and tube formation [12] [8].

Basic fibroblast growth factor inhibition represents another critical component of ABT-510's anti-angiogenic activity [13] [14]. Clinical studies have documented significant reductions in serum bFGF levels following ABT-510 treatment, with median concentrations decreasing from 14.1 pg/mL at baseline to 3.2 pg/mL after 56 days of treatment [13] [14]. This reduction correlates with inhibition of bFGF-induced endothelial cell migration and corneal neovascularization in preclinical models [12] [15]. The compound's ability to block bFGF signaling appears to be mediated through CD36-dependent mechanisms, as demonstrated by studies showing that CD36 antibodies can reverse ABT-510's inhibitory effects on FGF2-stimulated endothelial cell motility [6].

Hepatocyte growth factor antagonism by ABT-510 contributes to the compound's broad-spectrum anti-angiogenic activity [1] [2] [11]. HGF plays a crucial role in promoting endothelial cell survival, migration, and capillary tube formation, making it an important target for angiogenesis inhibition [2]. ABT-510's ability to block HGF-mediated angiogenic responses has been demonstrated in multiple tumor models, where treatment resulted in reduced microvessel density and impaired tumor vascularization [4] [3].

Interleukin-8 inhibition represents an additional mechanism through which ABT-510 exerts anti-angiogenic effects [1] [2] [11]. IL-8 functions as both a pro-angiogenic factor and a chemoattractant for neutrophils, contributing to the inflammatory component of tumor angiogenesis [16]. ABT-510's ability to antagonize IL-8 activity helps to reduce both direct angiogenic stimulation and the inflammatory milieu that supports blood vessel formation in tumor tissues [16] [17].

Downstream Signaling Pathways: Fas/FasL and p59 Fyn Activation

The anti-angiogenic effects of ABT-510 are mediated through activation of specific downstream signaling pathways that ultimately result in endothelial cell apoptosis and impaired angiogenic responses [3] [18] [19]. Two critical pathways involved in these effects are the Fas/FasL death receptor pathway and the p59 Fyn kinase signaling cascade [3] [9] [19].

Fas/FasL pathway activation represents a fundamental mechanism through which ABT-510 induces endothelial cell death [3] [18] [19]. Treatment with ABT-510 results in upregulation of both Fas death receptor and Fas ligand (FasL) expression in microvascular endothelial cells [4] [3] [20]. This upregulation facilitates formation of the death-inducing signaling complex (DISC), which subsequently activates caspase-8 and initiates the extrinsic apoptotic pathway [18] [20] [19]. Studies have demonstrated that ABT-510-induced apoptosis can be blocked by caspase-8 inhibitors, confirming the critical role of this pathway in the compound's mechanism of action [4] [19].

The temporal dynamics of Fas/FasL activation following ABT-510 treatment involve rapid transcriptional upregulation of FasL expression, which occurs within hours of compound administration [3] [20]. This upregulation is dependent on CD36 receptor engagement, as demonstrated by studies showing that CD36 knockdown using RNA interference significantly reduces ABT-510's ability to induce FasL expression [3]. The resulting Fas/FasL interaction triggers formation of the DISC complex and subsequent activation of the caspase cascade that leads to programmed cell death [18] [20].

p59 Fyn kinase pathway activation represents another critical downstream signaling mechanism activated by ABT-510 [3] [9]. Fyn is a Src family kinase that requires myristoylation for proper membrane localization and functional activity [9]. ABT-510's interaction with CD36 interferes with the fatty acid translocase activity of this receptor, thereby affecting the availability of myristic acid required for Fyn myristoylation [9] [6]. This interference results in altered Fyn membrane translocation and subsequent modulation of downstream signaling pathways [9].

The p59 Fyn pathway contributes to ABT-510's anti-angiogenic effects through multiple mechanisms, including inhibition of endothelial nitric oxide synthase (eNOS) activation and impairment of nitric oxide signaling [9]. Proper Fyn localization and activation are required for optimal eNOS function, and ABT-510's interference with this process results in reduced nitric oxide production [9]. Since nitric oxide is essential for endothelial cell survival and angiogenic responses, this mechanism contributes significantly to the compound's overall anti-angiogenic activity [10] [9].

Research has demonstrated that ABT-510's effects on the p59 Fyn pathway involve both direct and indirect mechanisms [9] [6]. Direct effects include interference with CD36-mediated fatty acid uptake required for Fyn myristoylation, while indirect effects involve modulation of downstream signaling cascades that regulate Fyn activity [9]. The compound's ability to block myristate-stimulated increases in endothelial cell adhesion to collagen provides evidence for its effects on Fyn-dependent cellular processes [6].

The integration of Fas/FasL and p59 Fyn signaling pathways creates a comprehensive anti-angiogenic response that addresses multiple aspects of endothelial cell biology [3] [9] [19]. The Fas/FasL pathway primarily mediates direct cytotoxic effects through apoptosis induction, while the p59 Fyn pathway contributes to functional impairment of surviving endothelial cells [9] [19]. This dual mechanism approach ensures robust inhibition of angiogenic processes even in the presence of survival signals that might otherwise protect endothelial cells from apoptosis [3] [10].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Nabors LB, Fiveash JB, Markert JM, Kekan MS, Gillespie GY, Huang Z, Johnson MJ, Meleth S, Kuo H, Gladson CL, Fathallah-Shaykh HM. A phase 1 trial of ABT-510 concurrent with standard chemoradiation for patients with newly diagnosed glioblastoma. Arch Neurol. 2010 Mar;67(3):313-9. PubMed PMID: 20212229.

3: Tolle JC, Becker CL, Califano JC, Chang JL, Gernhardt K, Napier JJ, Wittenberger SJ, Yuan J. Impurity rejection in the crystallization of ABT-510 as a method to establish starting material specifications. Adv Exp Med Biol. 2009;611:595-6. PubMed PMID: 19400326.

4: Becker CL, Califano JC, Tolle JC, Napier JJ, Kolaczkowski L, Chang SJ, Tian Z, Manna S. Evolution of the synthetic process to prepare the tripeptide segment of ABT-510. Adv Exp Med Biol. 2009;611:575-6. PubMed PMID: 19400320.

5: Hasina R, Martin LE, Kasza K, Jones CL, Jalil A, Lingen MW. ABT-510 is an effective chemopreventive agent in the mouse 4-nitroquinoline 1-oxide model of oral carcinogenesis. Cancer Prev Res (Phila). 2009 Apr;2(4):385-93. Epub 2009 Mar 31. PubMed PMID: 19336725; PubMed Central PMCID: PMC2702843.

6: Greenaway J, Henkin J, Lawler J, Moorehead R, Petrik J. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. Mol Cancer Ther. 2009 Jan;8(1):64-74. PubMed PMID: 19139114.

7: Baker LH, Rowinsky EK, Mendelson D, Humerickhouse RA, Knight RA, Qian J, Carr RA, Gordon GB, Demetri GD. Randomized, phase II study of the thrombospondin-1-mimetic angiogenesis inhibitor ABT-510 in patients with advanced soft tissue sarcoma. J Clin Oncol. 2008 Dec 1;26(34):5583-8. Epub 2008 Nov 3. PubMed PMID: 18981463.

8: Gordon MS, Mendelson D, Carr R, Knight RA, Humerickhouse RA, Iannone M, Stopeck AT. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer. Cancer. 2008 Dec 15;113(12):3420-9. PubMed PMID: 18932258.

9: Punekar S, Zak S, Kalter VG, Dobransky L, Punekar I, Lawler JW, Gutierrez LS. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease. Pathobiology. 2008;75(1):9-21. Epub 2008 Mar 11. PubMed PMID: 18334835.

10: Isenberg JS, Yu C, Roberts DD. Differential effects of ABT-510 and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells. Biochem Pharmacol. 2008 Feb 15;75(4):875-82. Epub 2007 Nov 1. PubMed PMID: 18068687; PubMed Central PMCID: PMC2267764.